Cas no 2680685-03-2 (ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate)

Ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate is a versatile heterocyclic compound featuring an indazole core functionalized with an amino group at the 3-position and a bromo substituent at the 6-position. The ethyl acetate moiety enhances its solubility and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features enable further derivatization, particularly in the development of biologically active molecules. The bromo group offers a handle for cross-coupling reactions, while the amino group facilitates condensation or acylation. This compound is well-suited for applications in medicinal chemistry, serving as a key building block for targeted drug discovery and optimization.
ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate structure
2680685-03-2 structure
Product Name:ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate
CAS No:2680685-03-2
MF:C11H12BrN3O2
MW:298.13588142395
CID:5633261
PubChem ID:165931302
Update Time:2025-06-08

ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-28289846
    • 2680685-03-2
    • ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate
    • Inchi: 1S/C11H12BrN3O2/c1-2-17-10(16)6-15-9-5-7(12)3-4-8(9)11(13)14-15/h3-5H,2,6H2,1H3,(H2,13,14)
    • InChI Key: BXEOHMAMEKHHPW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(N)=NN(CC(=O)OCC)C=2C=1

Computed Properties

  • Exact Mass: 297.01129g/mol
  • Monoisotopic Mass: 297.01129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 70.1Ų

ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate Pricemore >>

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Additional information on ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate

Exploring the Potential of Ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate (CAS No. 2680685-03-2) in Modern Pharmaceutical Research

In the rapidly evolving field of pharmaceutical chemistry, ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate (CAS No. 2680685-03-2) has emerged as a compound of significant interest. This indazole derivative is gaining attention due to its unique structural properties and potential applications in drug discovery. Researchers are particularly intrigued by its 3-amino-6-bromo substitution pattern, which offers a versatile scaffold for further chemical modifications.

The compound's ethyl acetate moiety enhances its solubility, making it a promising candidate for bioavailability studies. Recent trends in small molecule drug development highlight the importance of such balanced properties, where molecular weight and polarity are carefully optimized. As the pharmaceutical industry increasingly focuses on targeted therapies, compounds like ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate are being explored for their potential to interact with specific biological targets.

One of the most searched questions in medicinal chemistry today is "how to improve drug-like properties of lead compounds?" This is where 2680685-03-2 shows particular promise. The presence of both hydrogen bond donor (3-amino) and acceptor sites in its structure makes it an attractive starting point for structure-activity relationship (SAR) studies. The bromo substituent at position 6 offers additional opportunities for further derivatization through modern cross-coupling reactions.

In the context of current research trends focusing on kinase inhibitors and protein-protein interaction modulators, the indazole core of this compound is particularly noteworthy. Many successful drugs in oncology and inflammation pathways contain similar heterocyclic systems. The scientific community is actively investigating whether ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate could serve as a precursor for novel therapeutic agents in these areas.

From a synthetic chemistry perspective, this compound represents an interesting case study in regioselective functionalization. The presence of multiple reactive sites (amino, bromo, and ester groups) allows for diverse synthetic transformations. This aligns well with current industry demands for versatile building blocks that can streamline medicinal chemistry workflows.

Recent advances in high-throughput screening technologies have increased the demand for well-characterized compounds like 2680685-03-2. The availability of such specialized intermediates accelerates the drug discovery process by enabling rapid exploration of chemical space. This is particularly relevant given the growing emphasis on fragment-based drug design approaches in modern pharmaceutical research.

The compound's potential extends beyond traditional small molecule applications. With increasing interest in PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, the 3-amino-6-bromo-1H-indazol-1-yl fragment could serve as a valuable linker or targeting component. This versatility makes it a subject of growing interest in both academic and industrial research settings.

Quality control aspects of ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate are also receiving attention, as evidenced by frequent searches for "analytical methods for indazole derivatives." Proper characterization of such intermediates is crucial for ensuring reproducible results in downstream applications. Modern analytical techniques including LC-MS and NMR spectroscopy are typically employed to verify the purity and identity of this compound.

As the pharmaceutical industry continues to embrace green chemistry principles, the synthetic routes to compounds like 2680685-03-2 are being optimized for reduced environmental impact. Researchers are investigating catalytic methods and alternative solvents that could make the production of such intermediates more sustainable while maintaining high yields and purity.

The growing body of research on indazole-containing compounds suggests that ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate will remain an important subject of study in coming years. Its combination of synthetic accessibility and biological relevance positions it as a valuable tool for medicinal chemists working across multiple therapeutic areas. As new applications continue to emerge, this compound is likely to play an increasingly important role in advancing pharmaceutical science.

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